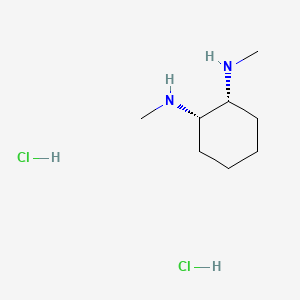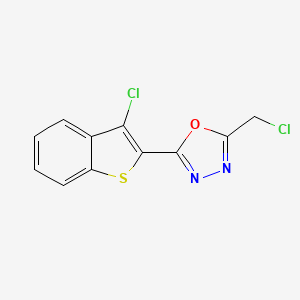
2-Cyclohexylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylthiazole-5-carboxamide is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclohexyl group at the 2-position and a carboxamide group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylthiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-1-(cyclohexyl)ethanone with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiazoles.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylthiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Wirkmechanismus
The mechanism of action of 2-Cyclohexylthiazole-5-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, its anticancer activity may be due to the inhibition of enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Comparison: 2-Cyclohexylthiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazole derivatives. Its cyclohexyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Eigenschaften
Molekularformel |
C10H14N2OS |
|---|---|
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
2-cyclohexyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H14N2OS/c11-9(13)8-6-12-10(14-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,13) |
InChI-Schlüssel |
ULITWBXKIMBQNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NC=C(S2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)

methanol](/img/structure/B13152259.png)


![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)

![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)






